molecular formula C16H14N2O3S B12678474 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate CAS No. 199172-79-7

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate

Cat. No.: B12678474
CAS No.: 199172-79-7
M. Wt: 314.4 g/mol
InChI Key: WHFSGWPZRYXNEC-UHFFFAOYSA-N
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Description

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate typically involves the condensation of 2-aminobenzenethiol with a suitable carbonyl compound, followed by further functionalization. One common method involves the reaction of 2-aminobenzenethiol with ethyl chloroformate to form the intermediate ethyl 2-(2-aminophenylthio)acetate. This intermediate is then cyclized to form the benzothiazole ring. The final step involves the reaction of the benzothiazole derivative with phenyl isocyanate to form the desired carbamate compound .

Industrial Production Methods

Industrial production of benzothiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and green chemistry principles can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate involves its interaction with specific molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Benzothiazolyl)acetic acid ethyl ester
  • 2-(2-Benzothiazolyl)acetate
  • 2-(2-Benzothiazolyl)acetic acid

Uniqueness

Compared to other benzothiazole derivatives, 2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate is unique due to its specific functional groups and structural features. The presence of the carbamate group and the phenyl ring can enhance its biological activity and specificity. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile building block for the synthesis of more complex molecules .

Properties

CAS No.

199172-79-7

Molecular Formula

C16H14N2O3S

Molecular Weight

314.4 g/mol

IUPAC Name

2-(3-oxo-1,2-benzothiazol-2-yl)ethyl N-phenylcarbamate

InChI

InChI=1S/C16H14N2O3S/c19-15-13-8-4-5-9-14(13)22-18(15)10-11-21-16(20)17-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,20)

InChI Key

WHFSGWPZRYXNEC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)OCCN2C(=O)C3=CC=CC=C3S2

Origin of Product

United States

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